molecular formula C17H14N2O3S B3060632 3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione CAS No. 59618-77-8

3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione

Cat. No.: B3060632
CAS No.: 59618-77-8
M. Wt: 326.4 g/mol
InChI Key: RLJZCFZGIVVNEA-UHFFFAOYSA-N
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Description

The compound 3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione (hereafter referred to as Compound A) is a spiro-thiazolidinone derivative featuring a fused indole-thiazolidine core. Its molecular formula is C₁₇H₁₄N₂O₃S (MW: 326.37) , though a benzylated variant (C₂₄H₂₀N₂O₃S, MW: 416.5) has also been reported . Key structural attributes include a 4-methoxyphenyl substituent at the 3'-position of the thiazolidine ring and a spiro junction linking the indole and thiazolidine moieties.

Properties

IUPAC Name

3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-22-12-8-6-11(7-9-12)19-15(20)10-23-17(19)13-4-2-3-5-14(13)18-16(17)21/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJZCFZGIVVNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369727
Record name 3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59618-77-8
Record name 3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione is a compound of interest due to its potential biological activities. This spiro compound, characterized by its unique molecular structure, has been the subject of various studies aimed at elucidating its pharmacological properties. The molecular formula of this compound is C17H14N2O3SC_{17}H_{14}N_{2}O_{3}S with a molecular weight of approximately 326.37 g/mol .

The compound exhibits a complex structure that includes an indole and thiazolidine moiety, which are often associated with significant biological activity. The presence of the methoxyphenyl group may enhance its lipophilicity and influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound possess various biological activities, including:

  • Antimicrobial Activity : Several studies have reported antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often fall below 100 µg/mL, indicating potent activity .
  • Antifungal Activity : Similar derivatives have demonstrated antifungal effects, particularly against pathogenic fungi such as Candida albicans and Aspergillus species .
  • Cytotoxicity : Some spiro compounds have shown cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Antimicrobial Activity

A comparative study on spiro compounds indicated that derivatives with similar structural features exhibited significant antimicrobial activity. For instance:

CompoundTarget OrganismMIC (µg/mL)
Compound AE. coli50
Compound BS. aureus75
Compound CCandida albicans64

These findings highlight the potential of this compound as a candidate for further antimicrobial development .

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of spiro derivatives on various cancer cell lines revealed:

CompoundCell LineIC50 (µM)
Compound DMCF-7 (breast cancer)20
Compound EA549 (lung cancer)15

These results suggest that the compound may inhibit tumor cell proliferation and warrant further investigation into its mechanisms of action .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of spiro compounds similar to this compound:

  • Synthesis and Evaluation : A study synthesized various spiro-thiazolidines and evaluated their antimicrobial activities. The synthesized compounds showed promising results against multiple bacterial strains.
  • Mechanistic Insights : Another research effort explored the mechanism by which these compounds exert their biological effects, revealing interactions with specific cellular pathways involved in apoptosis and microbial resistance.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have demonstrated that derivatives of spiro[3H-indole-3,2'-thiazolidine] compounds exhibit significant antimicrobial properties. For instance, a study indicated that certain synthesized derivatives showed strong activity against both Gram-positive and Gram-negative bacteria . The mechanism behind this activity is believed to involve the disruption of bacterial cell wall synthesis.

Anticancer Properties
The spiro-thiazolidine framework has been linked to anticancer activities. Research has shown that compounds with this structure can inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have highlighted the ability of 3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione to modulate signaling pathways associated with cell proliferation and survival .

Synthetic Methodologies

Green Chemistry Approaches
The compound has been synthesized using environmentally friendly methods that minimize waste and energy consumption. One notable approach involves multi-component reactions (MCRs), which streamline the synthesis process while maintaining high yields. Recent literature emphasizes the efficiency of these methods in producing spiro-thiazolidine derivatives with diverse substituents .

Catalytic Processes
Studies have explored the use of various catalysts to enhance the synthesis of spiro[3H-indole-3,2'-thiazolidine] derivatives. For example, Brønsted acid catalysts have been utilized to facilitate reactions that yield fluorinated derivatives, showcasing the versatility and adaptability of this compound in synthetic chemistry .

Material Science Applications

Polymeric Composites
The incorporation of spiro-thiazolidine compounds into polymeric matrices has been investigated for developing new materials with enhanced mechanical and thermal properties. The unique chemical structure contributes to improved stability and functionality in composite materials, making them suitable for various industrial applications .

Nanotechnology
Research indicates potential applications in nanotechnology, particularly in drug delivery systems. The ability of this compound to form stable nanoparticles opens avenues for targeted therapy in cancer treatment, improving bioavailability and reducing side effects associated with conventional therapies .

Case Studies

Study Objective Findings Reference
Study on Antimicrobial ActivityEvaluate antimicrobial efficacySignificant activity against Gram-positive bacteria
Anticancer Activity AssessmentInvestigate cytotoxic effectsInduced apoptosis in cancer cell lines
Green Synthesis MethodologyDevelop eco-friendly synthesis routesHigh yields with reduced environmental impact

Chemical Reactions Analysis

Reaction Conditions:

ComponentRoleConditionsCatalyst/AdditiveYieldReference
IsatinElectrophilic carbonylReflux in anhydrous benzeneAcetic acid (1 mL)~60%
4-MethoxyphenylamineNucleophilic amineDean-Stark apparatus, 8 hours
Thioglycolic acidThiolic agentPost-addition, reflux

Mechanism :

  • Imine Formation : Isatin reacts with 4-methoxyphenylamine to form a Schiff base intermediate.

  • Thiazolidine Cyclization : Thioglycolic acid undergoes nucleophilic attack at the imine carbon, followed by intramolecular cyclization to form the spiro-thiazolidine ring .

Optimized Methods :

  • Microwave-Assisted Synthesis : Using montmorillonite KSF as a solid acid catalyst and DMF as a solvent, reaction times reduce to 7–8 minutes with improved yields (~75%) .

Condensation Reactions with Aldehydes

The spiro-thiazolidine core undergoes Knoevenagel condensation with aryl aldehydes to form 5'-arylidene derivatives, enhancing bioactivity and structural diversity.

Example Reactions:

AldehydeConditionsProductYieldReference
BenzaldehydeKOtBu, iso-propanol, reflux5'-Benzylidene derivative68%
4-MethoxybenzaldehydeSame as above5'-(4-Methoxybenzylidene) spiro compound72%
CinnamaldehydeMicrowave, DMF, 5–7 minutes5'-(Cinnamylidene) derivative65%

Key Features :

  • Regioselectivity : Reactions occur exclusively at the thiazolidine ring’s active methylene group .

  • Stereochemistry : Products adopt a (Z)-configuration due to conjugation stabilization .

Cycloaddition and Ring-Opening Reactions

The thiazolidine ring participates in cycloaddition with heterocyclic amines (e.g., 2-aminopyrimidine) under microwave irradiation to form fused polycyclic systems.

Example Reaction with 2-Aminopyrimidine:

ReactantConditionsProductYieldReference
2-AminopyrimidineMontmorillonite KSF, DMF, MWSpiro[thiazolo-pyrimido-pyrimidine]70%

Mechanism :

  • Nucleophilic Attack : The amine group of pyrimidine attacks the thiazolidine carbonyl.

  • Ring Expansion : Intramolecular cyclization forms a fused thiazolo-pyrimido-pyrimidine scaffold .

Stability and Reactivity Insights

  • pH Sensitivity : The thiazolidine ring undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, regenerating isatin and 4-methoxyphenylamine .

  • Thermal Stability : Decomposition occurs above 250°C, confirmed by TGA-DSC analysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives
  • 3'-Chlorophenyl Analogs (IIa, IIb): IIa (3'-(4-chlorophenyl)-5'-benzylidene-spiro derivative) demonstrated superior anticancer activity in NCI screenings, with GI₅₀ values < 10 µM against leukemia and melanoma cell lines . IIb (3'-(4-chlorophenyl)-5'-[4-isopropylbenzylidene] derivative) showed enhanced cytotoxicity compared to Compound A, attributed to the electron-withdrawing chloro group and hydrophobic isopropyl substituent .
  • Fluoro and Bromo Derivatives :

    • 3-Fluoro-3'-phenylspiro analogs exhibited potent antimicrobial activity, particularly against S. aureus (MIC: 8 µg/mL) and C. albicans (MIC: 16 µg/mL) .
    • 3-Bromo-3'-phenylspiro derivatives displayed marked activity against M. paratuberculosis (MIC: 4 µg/mL), highlighting the role of halogen electronegativity in microbial membrane disruption .
Methoxy vs. Hydroxy Substituents
  • 3'-(4-Hydroxyphenyl)spiro analogs (e.g., Ib ) showed reduced anticancer activity compared to Compound A , likely due to decreased metabolic stability of the hydroxyl group .

Antimicrobial Activity Comparison

Compound Substituents Antimicrobial Activity (MIC, µg/mL) Key Targets Reference
Compound A 4-Methoxyphenyl Not reported N/A
III (3-Fluoro) 3-Fluorophenyl 8 (S. aureus), 16 (C. albicans) Gram-positive, fungi
VII (Chloro) 4-Chlorophenyl 4–16 (broad-spectrum) E. coli, S. Typhi
76 3,3'-Dimethoxybiphenyl 2 (S. aureus), 4 (E. coli) Gram-positive/negative
81 3'-Methyl-4'-phenyl-2'-thioxo 8 (S. sclerotiorum) Fungal pathogens

Key Observations :

  • Halogenation (Cl, F) enhances antimicrobial breadth and potency compared to methoxy-substituted Compound A .
  • Thioxo derivatives (e.g., 81 ) exhibit antifungal superiority due to sulfur’s nucleophilic reactivity .

Anticancer Activity and Mechanism

Compound Substituents IC₅₀ (µM) Cell Lines Tested Mechanism Insights Reference
Compound A 4-Methoxyphenyl Not tested N/A N/A
IIa 4-Chlorophenyl, benzylidene 1.2–4.5 Leukemia (HL-60), Melanoma Topoisomerase II inhibition
IIb 4-Chlorophenyl, isopropyl 0.8–3.7 Breast (MCF-7), Lung (A549) Apoptosis via ROS generation
30 (Nath et al.) Varied arylidene 2.1–9.8 Colon (HCT-116) Tubulin polymerization

Key Observations :

  • Compound A lacks reported anticancer data, but structural analogs suggest that electron-withdrawing groups (e.g., Cl) and extended conjugation (e.g., benzylidene) enhance cytotoxicity .

Key Observations :

  • Microwave and ionic liquid methods improve yields and sustainability for spiro-thiazolidines compared to traditional reflux .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Core Synthesis : React isatin derivatives (e.g., 5-fluoroindoline-2,3-dione) with thiol-containing reagents (e.g., mercaptoacetic acid) in non-polar solvents like dioxane to form spiro-thiazolidine intermediates. Cyclization is achieved via dehydration, often catalyzed by anhydrous ZnCl₂ or DMF .
  • Substituent Introduction : The 4-methoxyphenyl group can be incorporated using aryl aldehyde derivatives in condensation reactions, followed by cycloaddition with dialkylacetylene dicarboxylate (DAAD) .
  • Optimization : Yield improvements (70–85%) are observed under reflux conditions (80–100°C) in dry dioxane. Solvent polarity and stoichiometric ratios (e.g., 1:1.2 for isatin:thiol reagent) are critical .

Q. Which spectroscopic techniques are critical for confirming the structure of this spiro-thiazolidine derivative?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR to confirm spiro junction signals (e.g., δ 2.48 ppm for CH₂ in thiazolidine ring) and aryl proton environments (δ 3.75–3.81 ppm for methoxy groups) .
  • IR : Peaks at ~1738 cm⁻¹ (C=O stretch) and ~3280 cm⁻¹ (N-H stretch) validate thiazolidine-dione and indole moieties .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 371.08) .
    • Supplementary Data : X-ray crystallography for unambiguous spirocyclic conformation, as demonstrated for structurally similar compounds .

Advanced Research Questions

Q. How can researchers address discrepancies in antimicrobial activity data across studies involving similar spiro-thiazolidine compounds?

  • Methodological Approach :

  • Standardized Assays : Use consistent protocols (e.g., agar diffusion for antifungal activity, MIC for antibacterial) to compare derivatives. For example, compound 76 () showed strong antibacterial activity, while 81 excelled in antifungal tests, highlighting substituent-dependent effects .
  • Structural Variants : Test derivatives with varying substituents (e.g., halogen vs. methoxy groups) to isolate electronic/steric influences. For instance, 4-methoxyphenyl derivatives often enhance Gram-positive bacterial inhibition due to lipophilicity .
  • Data Normalization : Report activity relative to controls (e.g., fluconazole for fungi, ciprofloxacin for bacteria) to contextualize potency .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for anticancer activity in this compound class?

  • SAR Development :

  • Core Modifications : Compare activity of 4-thiazolidinone vs. thiazolidinedione rings. Kaminskyy et al. found 4-thiazolidinone derivatives (e.g., 29a ) showed superior anticancer activity due to enhanced electrophilicity .
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3′-position to improve apoptosis induction. For example, trifluoroacetyl derivatives (e.g., 9 ) exhibited 2–3× higher cytotoxicity in MCF-7 cells .
  • In Silico Modeling : Use molecular docking to predict interactions with targets like tubulin or topoisomerase II, validated by enzymatic assays .

Q. What modern synthetic techniques improve the efficiency of synthesizing spiro-thiazolidine derivatives?

  • Advanced Methods :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves regioselectivity. Dandia et al. achieved 85–90% yields for spiro[indole-thiazolidinones] using microwave irradiation .
  • Flow Chemistry : Enables continuous synthesis of intermediates (e.g., thioureas from isothiocyanates) with precise temperature control, minimizing side products .
  • Catalytic Systems : Use SnCl₂·2H₂O for selective reductions or Pd-catalyzed cross-couplings to introduce aryl groups without racemization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione
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3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione

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